molecular formula C16H17NO4 B6604810 rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2137738-43-1

rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B6604810
CAS No.: 2137738-43-1
M. Wt: 287.31 g/mol
InChI Key: KJBPNLBFAMMYCH-WQGACYEGSA-N
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Description

The compound "rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxylate" is an intricate chemical entity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes condensation reactions, cyclization, and esterification. Precise reaction conditions, such as temperature control, pH levels, and solvent selection, are critical to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve automated processes to ensure consistency and efficiency. Techniques such as continuous flow chemistry can be employed to enhance scalability and reduce production times. Industrial methods are optimized to minimize waste and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including but not limited to:

  • Oxidation: Where it may form more oxidized derivatives.

  • Reduction: Which can convert it to more reduced forms.

  • Substitution: Where functional groups can be exchanged for other groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions often include precise temperature control and solvent use to achieve the desired transformations.

Major Products Formed

The major products of these reactions depend on the type of reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, the compound is studied for its potential as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable tool in synthetic organic chemistry.

Biology

Biologically, it can be used in studies related to enzyme interactions and protein binding due to its specific structural features. Researchers are investigating its potential in biochemical assays and molecular biology.

Medicine

In the medical field, the compound is being explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Industry

Industrially, the compound may have applications in the synthesis of specialty chemicals, materials science, and as a building block for more complex industrial products.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes, altering their activity, or interact with receptors, triggering biological responses. The exact pathways involved vary depending on the specific application and biological system .

Comparison with Similar Compounds

When compared with similar compounds, rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate stands out due to its unique bicyclic structure and functional groups. Other compounds with similar structures might not possess the same reactivity or biological activity, highlighting its uniqueness.

List of Similar Compounds

  • Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate

  • Benzyl 3-azabicyclo[3.2.0]heptane-6-carboxylate

  • 3-Benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane

These compounds share some structural features but differ in their reactivity and applications.

Properties

IUPAC Name

methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(15(20)21-2)8-11-12(16)14(19)17(13(11)18)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPNLBFAMMYCH-WQGACYEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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